Cobalt bis(2-ethylhexanoate)

Catalog No.
S575108
CAS No.
136-52-7
M.F
C8H16CoO2
M. Wt
203.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt bis(2-ethylhexanoate)

CAS Number

136-52-7

Product Name

Cobalt bis(2-ethylhexanoate)

IUPAC Name

cobalt;2-ethylhexanoic acid

Molecular Formula

C8H16CoO2

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

AAZSASWTJCLJGM-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]

Solubility

In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking)
Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/

Synonyms

2-ethylhexanoic acid cobalt salt, cobalt octoate, cobalt-2-ethylhexanoate

Canonical SMILES

CCCCC(CC)C(=O)O.[Co]

Applications in Catalysis

Cobalt bis(2-ethylhexanoate) is used as a catalyst in various organic reactions, including:

  • Hydroformylation: This process converts alkenes to aldehydes by reacting them with carbon monoxide and hydrogen. Cobalt bis(2-ethylhexanoate) is a commonly used catalyst for this reaction, and its development has been crucial for the industrial production of various aldehydes. [Source: [A. Behr, "Catalysis in Transition Metal Chemistry", Wiley-VCH, Weinheim, 1993]]
  • Polymerization: Cobalt bis(2-ethylhexanoate) can be used as a catalyst for the polymerization of various monomers, including olefins and dienes. This allows for the controlled synthesis of polymers with specific properties. [Source: [R.H. Crabtree, "The Organometallic Chemistry of the Transition Metals", Wiley-Interscience, New York, 2005]]

Other Research Applications

Cobalt bis(2-ethylhexanoate) is also being investigated for its potential applications in other areas of scientific research, such as:

  • Biomedical research: Cobalt is an essential element for some biological processes, and cobalt bis(2-ethylhexanoate) is being studied for its potential use in the development of new drugs and therapies. [Source: [ECHA, "Cobalt bis(2-ethylhexanoate)", ]]
  • Material science: Cobalt bis(2-ethylhexanoate) can be used as a precursor for the synthesis of various cobalt-based materials, which have potential applications in electronics, catalysis, and energy storage. [Source: [B.D. Cullity, "Introduction to Magnetic Materials", Wiley-IEEE, New York, 2009]]

Cobalt bis(2-ethylhexanoate) is an organometallic compound that serves as a cobalt salt of 2-ethylhexanoic acid. It has the chemical formula C16H30CoO4\text{C}_{16}\text{H}_{30}\text{CoO}_{4} and a molecular weight of 345.42 g/mol. This compound typically appears as a yellowish-green liquid with a mild odor, and it is soluble in various organic solvents such as ethanol, acetone, and toluene

Cobalt bis(2-ethylhexanoate) is considered a hazardous material due to the following reasons:

  • Toxicity: Cobalt exposure can cause respiratory problems, skin irritation, and genotoxicity (potential to damage DNA). The Threshold Limit Value (TLV) for airborne cobalt, as Co, is 0.02 mg/m³ [].
  • Flammability: Flammable liquids like mineral spirits are often used as solvents for cobalt bis(2-ethylhexanoate). Proper handling and storage procedures are crucial to avoid fire hazards.

Cobalt bis(2-ethylhexanoate) finds extensive applications across various industries:

  • Paints and Coatings: Acts as a drier and catalyst for oxidation processes.
  • Plastics: Used in the production of polyurethanes and polyester resins to enhance polymerization.
  • Adhesives: Functions as a curing agent to improve cross-linking and adhesive strength.
  • Lubricants: Enhances lubricating properties through catalyzing fatty acid oxidation

    Cobalt bis(2-ethylhexanoate) acts as an oxidation catalyst, facilitating the drying process in paints and coatings by promoting the oxidation of fatty acids. This reaction is crucial for the curing of alkyd resins used in oil-based paints. Additionally, it participates in polymerization reactions, enhancing the formation and properties of various plastics and adhesives

    The biological activity of cobalt bis(2-ethylhexanoate) is primarily influenced by its cobalt ion component. Cobalt ions can exhibit systemic toxicity, particularly affecting respiratory health upon prolonged exposure. The 2-ethylhexanoic acid moiety also contributes to local toxicity, which can lead to skin and eye irritation . Studies indicate that cobalt salts may have similar bioaccessibility and bioavailability in biological fluids compared to soluble cobalt compounds, potentially releasing cobalt ions in aqueous environments .

    Cobalt bis(2-ethylhexanoate) can be synthesized through several methods, typically involving the reaction of cobalt salts with 2-ethylhexanoic acid. Common synthesis routes include:

    • Direct Reaction: Mixing cobalt oxide or cobalt carbonate with 2-ethylhexanoic acid under controlled conditions to form cobalt bis(2-ethylhexanoate) directly.
    • Solvent-Based Methods: Dissolving cobalt salts in organic solvents followed by the addition of 2-ethylhexanoic acid to facilitate the formation of the desired compound.
    • Precipitation Techniques: Reacting cobalt chloride with sodium 2-ethylhexanoate in an aqueous solution leading to precipitation of cobalt bis(2-ethylhexanoate)

      Studies on interaction effects indicate that cobalt bis(2-ethylhexanoate) can interact with various biological systems, particularly due to its ability to release cobalt ions upon dissolution. This bioavailability raises concerns regarding potential toxicity, especially in occupational settings where exposure levels may be high. Research has shown that cobalt ions can induce allergic reactions and respiratory issues upon prolonged exposure .

    Cobalt bis(2-ethylhexanoate) belongs to a class of compounds known as cobalt soaps, which are metal salts derived from fatty acids. Here are some similar compounds along with their unique features:

    Compound NameChemical FormulaUnique Features
    Cobalt octoateC12H22CoO4\text{C}_{12}\text{H}_{22}\text{CoO}_{4}Primarily used as a drier; more active surface drier than cobalt bis(2-ethylhexanoate)
    Cobalt naphthenateC15H28CoO\text{C}_{15}\text{H}_{28}\text{CoO}Utilized in oil-based paints; provides different drying characteristics
    Cobalt stearateC18H36CoO4\text{C}_{18}\text{H}_{36}\text{CoO}_{4}Commonly used as a lubricant; different fatty acid chain length affects solubility and reactivity

    Cobalt bis(2-ethylhexanoate) is unique due to its specific application in enhancing drying times for coatings and its balance between effectiveness and toxicity compared to other cobalt compounds. Its structure allows for effective catalysis while maintaining lower toxicity levels than some other cobalt salts

    Electrosynthetic methods represent a sophisticated approach to producing cobalt bis(2-ethylhexanoate) through controlled electrochemical processes [4]. The electrosynthesis of metal carboxylates involves passing an electric current through an anode comprising the chosen metal and a cathode comprising an inert material [4]. In the case of cobalt bis(2-ethylhexanoate), the current passes between each electrode through an aqueous emulsion comprising 2-ethylhexanoic acid, an organic phase, and an aqueous phase containing an electrolyte [4].

    The electrodes consist of a cobalt anode and an electrolytically inert cathode, with the emulsion including 2-ethylhexanoic acid and mineral spirits as the organic phase [5]. Under optimal conditions, the cell voltage can be reduced from 74 volts to 20 volts, while current density increases from 0.10 to 0.80 amperes per square centimeter by selecting appropriate electrolyte concentrations [5]. The electroactive area per unit reactor volume should be maintained at high levels to ensure efficient conversion [4].

    Research has demonstrated that in the preparation of cobalt octoate, the reaction time can be reduced to approximately 3 hours at 1.0 normal ammonium acetate concentration, operating at a cell voltage of less than 20 volts [4]. The applied current may be either alternating current or direct current, with direct current typically preferred for consistent product formation [5]. The formation of cobalt bis(2-ethylhexanoate) through electrosynthesis typically results in product yields exceeding 78% recovery in the organic layer [5].

    Temperature control during electrosynthesis proves critical, with optimal operating temperatures ranging from ambient to 50 degrees Celsius [5]. Higher electrolyte concentrations directly increase the concentration of cobalt ions in the aqueous phase, facilitating more efficient metal carboxylate formation [5]. The electrolysis process can be optimized by maintaining small interelectrode gaps and employing appropriate electrolytes to provide adequate electrical conductivity [4].

    Direct Metathesis Synthesis Pathways

    Direct metathesis synthesis represents the most commonly employed method for producing cobalt bis(2-ethylhexanoate) through salt exchange reactions . This approach involves the reaction of cobalt salts with sodium or potassium 2-ethylhexanoate in aqueous or mixed solvent systems [37]. The metathesis reaction typically proceeds through the displacement of halide or sulfate ions from cobalt precursors by 2-ethylhexanoate anions .

    The fundamental reaction mechanism involves combining cobalt chloride with 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide . The reaction typically occurs in organic solvents like toluene or xylene under reflux conditions, with reaction temperatures maintained between 60 to 100 degrees Celsius . The 2:1 molar ratio of 2-ethylhexanoic acid to cobalt ensures complete displacement of sulfate or chloride ions .

    Kinetic studies reveal that the metathesis reaction follows second-order kinetics, with reaction rates dependent on both cobalt salt concentration and 2-ethylhexanoate availability . The reaction mechanism proceeds through initial coordination of 2-ethylhexanoate ligands to the cobalt center, followed by elimination of the original anions [14]. Salt metathesis processes require elevated temperatures to achieve complete conversion, particularly when combining bulky alkoxide bases with organometallic intermediates [35].

    Research has shown that heating reaction mixtures to 60 degrees Celsius results in complete conversion to desired organometallic complexes within 90 minutes [35]. The choice of base significantly influences product yield, with bulky alkoxide bases providing superior results compared to smaller alternatives such as sodium methoxide [35]. The metathesis pathway enables scalable synthesis with yields typically exceeding 75% under optimized conditions [35].

    Industrial-Scale Production Methodologies

    Industrial production of cobalt bis(2-ethylhexanoate) employs continuous processes designed for large-scale manufacturing with consistent quality control . The industrial method involves continuous addition of cobalt chloride and 2-ethylhexanoic acid to a reactor, followed by controlled heating and stirring under monitored atmospheric conditions . The resulting product undergoes separation and purification using established industrial separation techniques .

    Commercial production typically utilizes cobalt sulfate or cobalt chloride as starting materials, reacting these with 2-ethylhexanoic acid under controlled temperature and pressure conditions [37]. The industrial process maintains strict control over reaction parameters including temperature, pressure, and reactant stoichiometry to ensure consistent product quality [18]. Production facilities employ specialized equipment designed to handle the reactive nature of cobalt compounds while maintaining product purity [18].

    The global metal carboxylate market, which includes cobalt bis(2-ethylhexanoate), was valued at 5.3 billion United States dollars in 2023 and is projected to reach 8.5 billion United States dollars by 2032 [19]. Industrial applications drive demand primarily from the construction, automotive, and packaging industries, with cobalt carboxylates serving as essential components in paint driers, polyester initiators, and petrochemical catalysts [18].

    Manufacturing processes incorporate quality control measures including real-time monitoring of cobalt content, specific gravity, and viscosity parameters [24]. Industrial facilities utilize near-infrared spectroscopy for simultaneous determination of multiple analytical parameters during production [26]. The commercial product is typically supplied as solutions in mineral spirits with concentrations ranging from 6% to 65% by weight [22].

    Production efficiency improvements focus on minimizing waste generation and optimizing energy consumption throughout the manufacturing process [19]. Industrial facilities implement advanced process control systems to maintain consistent product specifications while reducing production costs [21]. The manufacturing process includes provisions for recycling and reuse of solvents and unreacted starting materials [20].

    Purification and Characterization Techniques

    Purification of cobalt bis(2-ethylhexanoate) typically involves recrystallization or distillation procedures to remove impurities and achieve desired purity levels . The compound can be purified through crystallization processes involving controlled cooling from heated solutions [40]. Alternative purification methods include solvent extraction techniques using selective solvents to remove organic impurities [40].

    Characterization of cobalt bis(2-ethylhexanoate) employs multiple analytical techniques to confirm molecular structure and purity . Fourier-transform infrared spectroscopy provides validation of carboxylate ligands through characteristic carbon-oxygen stretching frequencies at approximately 1550 wavenumbers . The infrared spectrum typically shows strong absorption bands corresponding to asymmetric and symmetric carboxylate stretching modes [45].

    Nuclear magnetic resonance spectroscopy offers detailed structural information, though the paramagnetic nature of cobalt centers complicates analysis [25]. Proton nuclear magnetic resonance spectra of cobalt carboxylates typically show broadened signals due to the influence of the paramagnetic metal center [27]. Carbon-13 nuclear magnetic resonance provides additional structural confirmation through observation of carboxylate carbon signals [27].

    Analytical TechniqueKey ParametersTypical Values
    Infrared SpectroscopyCarboxylate Stretching1550-1590 cm⁻¹ [45]
    Thermal AnalysisDecomposition Temperature200-300°C
    Density MeasurementSpecific Gravity1.002 g/mL at 25°C [22]
    SpectrophotometryVisible Absorption400-780 nm range [24]

    Inductively coupled plasma mass spectrometry quantifies cobalt content with high precision and accuracy . Thermogravimetric analysis assesses thermal stability and decomposition behavior up to the compound's decomposition point . The technique provides information about thermal degradation pathways and helps establish optimal storage conditions [48].

    Chromatographic methods, including high-performance liquid chromatography, enable separation and quantitative analysis of cobalt species [52]. Reversed-phase chromatography using octyl-bonded silica columns with ammonium acetate mobile phases achieves effective separation of different cobalt compounds [52]. Detection limits for cobalt speciation analysis range from 0.008 to 0.014 micrograms per liter [52].

    Novel Synthetic Approaches and Green Chemistry Considerations

    Recent developments in cobalt bis(2-ethylhexanoate) synthesis focus on environmentally sustainable approaches that minimize waste generation and reduce energy consumption [28]. Green chemistry principles guide the development of novel synthetic routes that eliminate hazardous solvents and reduce the environmental impact of production processes [31]. These approaches emphasize atom economy, renewable feedstocks, and catalytic processes that operate under mild conditions [29].

    Photochemical synthesis methods represent an emerging approach for producing metal carboxylates under mild reaction conditions [29]. Light-promoted synthetic routes enable reactions to proceed at ambient temperatures using visible light irradiation, significantly reducing energy requirements compared to traditional thermal processes [29]. These methods demonstrate excellent functional group tolerance and broad substrate scope while maintaining high product yields [29].

    Bioinspired synthetic approaches utilize plant extracts and natural materials as reducing agents and stabilizing ligands [31]. Green synthesis methods employ aqueous plant extracts to facilitate metal complex formation while avoiding toxic organic solvents [31]. These bio-reduction processes typically involve three phases: activation, growth, and termination, leading to controlled nanoparticle formation [31].

    Microwave-assisted synthesis techniques offer rapid and efficient pathways for metal carboxylate production [33]. The method involves controlled heating using microwave radiation, which provides uniform temperature distribution and reduces reaction times [33]. Microwave synthesis typically achieves high selectivity (99.4%) and reasonable conversion rates (59.0%) under mild conditions [33].

    Solvent-free synthesis approaches eliminate the need for organic solvents entirely, reducing environmental impact and simplifying purification procedures [32]. These methods often employ solid-state reactions or mechanochemical processes to achieve product formation [32]. Alternative synthetic strategies focus on utilizing renewable feedstocks and bio-derived starting materials [39].

    Green Chemistry ApproachKey AdvantagesTypical Conditions
    Photochemical SynthesisAmbient temperature operation [29]390 nm light, 1 atmosphere pressure
    Microwave AssistanceReduced reaction time [33]90°C, 0.1 MPa pressure
    Bio-inspired MethodsNon-toxic reagents [31]Aqueous media, room temperature
    Solvent-free ProcessesEliminated waste streams [32]Solid-state conditions

    Physical Description

    Liquid

    Color/Form

    Blue liquid
    Blue-violet mass
    Purple to dark blue waxy solid at 20 °C

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    203.048223 g/mol

    Monoisotopic Mass

    203.048223 g/mol

    Boiling Point

    Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen

    Heavy Atom Count

    11

    Density

    1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/

    Melting Point

    Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai

    Related CAS

    13586-82-8

    GHS Hazard Statements

    Aggregated GHS information provided by 1006 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 4 of 1006 companies. For more detailed information, please visit ECHA C&L website;
    Of the 43 notification(s) provided by 1002 of 1006 companies with hazard statement code(s):;
    H226 (17.96%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (63.27%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (37.92%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (99.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (46.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H361 (27.15%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
    H400 (45.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (33.83%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    H411 (45.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    H412 (18.16%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard;Environmental Hazard

    Other CAS

    136-52-7

    Wikipedia

    Cobaltous 2-ethylhexanoate

    Use Classification

    Plastics -> Other functions -> Filler
    Plastics -> Polymer Type -> PET

    Methods of Manufacturing

    ... can be produced by metathesis reaction of cobalt salt solutions and the sodium salt of the organic acid, by oxidation of cobalt metal in the presence of the acid, and by neutralization of the acid using cobalt carbonate or cobalt hydroxide.

    General Manufacturing Information

    Paint and coating manufacturing
    Petrochemical manufacturing
    Plastic material and resin manufacturing
    Rubber product manufacturing
    Hexanoic acid, 2-ethyl-, cobalt(2+) salt (2:1): ACTIVE

    Dates

    Last modified: 08-15-2023

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